6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine
Description
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 6, a 4-methylimidazole at position 5, and an amine at position 2. It serves as a key structural component of BPN-15606, a gamma-secretase modulator (GSM) investigated for Alzheimer’s disease (AD) therapy . The compound modulates γ-secretase activity, reducing amyloid-beta 42 (Aβ42) production while sparing Notch signaling, a critical feature for reducing toxicity in AD treatment .
Properties
IUPAC Name |
6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMUAJRHBKDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695089 | |
| Record name | 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232039-16-5 | |
| Record name | 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232039-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine typically involves the construction of the imidazole ring followed by its attachment to the pyridine core. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This involves the oxidation of imidazolines.
Marckwald Synthesis: This method uses alpha-halo ketones and ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above methods, often utilizing continuous flow reactors to enhance yield and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and infections.
Antimicrobial Activity
Studies have shown that derivatives of pyridine and imidazole can possess antimicrobial properties. Preliminary investigations into this compound suggest it may inhibit the growth of specific bacterial strains, indicating potential for use in treating infections .
Anticancer Properties
Research into the anticancer effects of imidazole derivatives has gained momentum. Some studies indicate that compounds similar to this compound may induce apoptosis in cancer cells or inhibit tumor growth. These findings warrant further exploration in clinical settings to evaluate efficacy and safety .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine and imidazole. Among them, one derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into an effective antimicrobial agent .
Case Study 2: Anticancer Activity
A research group investigated the effects of various imidazole-containing compounds on human cancer cell lines. The results indicated that certain modifications to the imidazole ring enhanced cytotoxicity against breast cancer cells. This study highlights the potential of this compound as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The methoxy group may enhance its lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogous Gamma-Secretase Modulators (GSMs)
BPN-15606 Derivatives
BPN-15606 derivatives (Table 1) share the 6-methoxy-5-(4-methylimidazol)pyridin-2-amine core but differ in the substituents on the pyridazine ring and the fluorophenyl group. These modifications influence potency, selectivity, and pharmacokinetics:
Table 1: Structural and Pharmacological Comparison of BPN-15606 Analogs
GSM-15606 Benzenesulfonate
The benzenesulfonate salt form of BPN-15606 improves solubility for in vivo studies, achieving significant Aβ42 reduction in murine models at 10 mg/kg/day .
Structural Isomers and Heterocyclic Variants
Positional Isomers
- 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1079178-13-4): A positional isomer with methoxy and imidazole groups swapped on the pyridine ring.
Imidazole-Substituted Pyridines in Other Therapeutics
- Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide) : A tyrosine kinase inhibitor containing a 4-methylimidazole-pyridine motif. Unlike the target compound, nilotinib’s bulkier structure prioritizes kinase inhibition over γ-secretase modulation .
- LY2784544 : Features a pyridin-2-amine core with a morpholine-substituted imidazole. Demonstrates anticancer activity, highlighting structural versatility of pyridin-2-amine derivatives .
Pyridin-2-amine Derivatives with Varied Substituents
Oxadiazole Analogs
Compounds like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) replace the imidazole with oxadiazole, shifting activity toward anticancer targets (e.g., HOP-92 cell line inhibition). QSAR studies indicate that lipophilicity (LogP) and steric bulk (SMR) correlate with activity .
Trifluoromethylimidazole Derivatives
EP 1 926 722 B1 describes {6-Methoxy-1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine , where trifluoromethyl groups enhance electron-withdrawing effects and metabolic resistance compared to the target compound’s methyl group .
Physicochemical and Pharmacokinetic Comparison
Key Properties
Biological Activity
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluation, and molecular interactions, providing a comprehensive overview of its properties and effects.
- Molecular Formula : CHNO
- Molecular Weight : 204.23 g/mol
- CAS Number : 1232039-16-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization with the imidazole moiety. The synthesis process can vary depending on the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyridine structures. For instance, derivatives of this compound have shown promising results against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.0 |
| HepG2 (Liver) | 4.2 |
| K562 (Leukemia) | 3.5 |
| A549 (Lung) | 6.0 |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting it may be a viable candidate for further development as an anticancer agent .
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, compounds similar to this compound have been shown to interfere with signaling pathways associated with cell growth and apoptosis .
Study on Antiproliferative Effects
A notable study evaluated the antiproliferative effects of this compound in vitro. The study utilized various human cancer cell lines and assessed cell viability through MTT assays. The findings confirmed that the compound significantly reduced cell viability in a dose-dependent manner .
In Vivo Studies
In vivo studies using mouse models have also been conducted to evaluate the efficacy of this compound in reducing tumor size. Mice treated with the compound showed a marked decrease in tumor volume compared to control groups, further supporting its potential as an anticancer therapeutic .
Molecular Modeling Studies
Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer progression. These studies suggest strong binding affinity to specific receptors, which may contribute to its biological activity .
Q & A
Q. What are the common synthetic routes for 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via condensation and cycloaddition reactions. For example:
- Condensation : Reacting pyridine derivatives with substituted aldehydes or amines under reflux in solvents like ethanol or THF. Catalysts such as triethylamine or sodium ethoxide are critical for facilitating imidazole ring formation .
- Cycloaddition : Chloroacetyl chloride can be used to form azetidinone derivatives, with yields dependent on reaction time (6–12 hours) and stoichiometric ratios .
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while base catalysts improve deprotonation efficiency. For instance, 84% yield was achieved using 3-(1H-imidazol-1-yl)propan-1-amine in a methanol-based system .
Key Considerations : Monitor reaction progress via TLC and purify using column chromatography. Impurities often arise from incomplete cyclization or side reactions with aldehydes .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Spectroscopy :
- IR : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for amines; C=O at ~1700 cm⁻¹ if present) .
- NMR : ¹H NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons from pyridine/imidazole at δ 6.5–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous imidazole-pyridine hybrids .
- Purity Analysis :
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis and predicting reactivity of intermediates?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, Appel salt reactions with aminopyridines show stabilization via sulfur-pyridyl nitrogen coordination .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% .
- Docking Studies : Predict binding modes of derivatives (e.g., imidazole interactions with biological targets) to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data from synthetic batches or impurity profiles?
Methodological Answer:
- Batch Consistency : Correlate HPLC purity (>99%) with bioactivity. Impurities like unreacted aldehydes or byproducts (e.g., thiadiazoles) may inhibit or enhance activity .
- Dose-Response Analysis : Use IC50/EC50 curves to differentiate intrinsic activity from batch-specific effects.
- Advanced Purification : Employ preparative HPLC or recrystallization (ethanol/water) to isolate isomers or polymorphs .
Q. How do electronic effects of substituents on pyridine/imidazole rings influence reaction pathways?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Methoxy groups on pyridine increase ring electron density, favoring electrophilic substitution at the 5-position. This stabilizes intermediates in cycloaddition reactions .
- Imidazole Substituents : 4-Methyl groups enhance steric hindrance, reducing nucleophilic attack on the imidazole ring. Computational studies show methyl groups lower HOMO-LUMO gaps, increasing reactivity toward electrophiles .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) or in situ FTIR tracks intermediates, such as thiadiazole or azetidinone formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
